molecular formula C25H24N4O4S B11650937 ethyl 4-{5-[(Z)-(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate

ethyl 4-{5-[(Z)-(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B11650937
M. Wt: 476.5 g/mol
InChI Key: CJSLYQXIAFSLIH-BEHXWQCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of ETHYL 4-(5-{[(6Z)-2-CYCLOHEXYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

ETHYL 4-(5-{[(6Z)-2-CYCLOHEXYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the thiadiazole or pyrimidine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 4-(5-{[(6Z)-2-CYCLOHEXYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

ETHYL 4-(5-{[(6Z)-2-CYCLOHEXYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared to other thiadiazolopyrimidine derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-(2-cyclohexyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C25H24N4O4S/c1-2-32-24(31)17-10-8-15(9-11-17)20-13-12-18(33-20)14-19-21(26)29-25(27-22(19)30)34-23(28-29)16-6-4-3-5-7-16/h8-14,16,26H,2-7H2,1H3/b19-14-,26-21?

InChI Key

CJSLYQXIAFSLIH-BEHXWQCNSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5CCCCC5

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.